3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups attached to the indole core .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid involved in protein synthesis.
Lysergic acid diethylamide (LSD):
Properties
CAS No. |
827015-90-7 |
---|---|
Molecular Formula |
C34H34N2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
3-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-1,2-diphenylindole |
InChI |
InChI=1S/C34H34N2/c1-25-12-11-13-26(2)33(25)27-20-22-35(23-21-27)24-31-30-18-9-10-19-32(30)36(29-16-7-4-8-17-29)34(31)28-14-5-3-6-15-28/h3-19,27H,20-24H2,1-2H3 |
InChI Key |
ONBGJJGSIPHCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=C(N(C4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.